molecular formula C21H19N3O2 B5851723 N,N'-dibenzylpyridine-2,5-dicarboxamide

N,N'-dibenzylpyridine-2,5-dicarboxamide

Cat. No.: B5851723
M. Wt: 345.4 g/mol
InChI Key: QWWHIXOPTFDWAU-UHFFFAOYSA-N
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Description

N,N'-Dibenzylpyridine-2,5-dicarboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to the class of pyridine-2,5-dicarboxamide derivatives, which are recognized for their potential bioactivity. While specific studies on this exact compound are not available in the public domain, closely related structural analogs have demonstrated promising pharmacological properties. For instance, N-benzyl pyridine-2-one derivatives have shown exceptional memory-ameliorating effects in animal models of Alzheimer's disease, significantly improving cognitive impairment and demonstrating potent acetylcholinesterase (AChE) inhibitory activity . Furthermore, the pyridine-2,5-dicarboxylic acid core is a known bioactive scaffold , having been identified as a highly selective inhibitor for specific enzymatic targets like D-dopachrome tautomerase (D-DT) . This suggests that this compound could serve as a valuable precursor or tool compound for developing novel therapeutics targeting neurological disorders and for studying enzyme inhibition. Researchers can utilize this compound to explore its mechanism of action, structure-activity relationships (SAR), and its potential to modulate key biological pathways involved in cholinergic transmission and oxidative stress. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-N,5-N-dibenzylpyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c25-20(23-13-16-7-3-1-4-8-16)18-11-12-19(22-15-18)21(26)24-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWHIXOPTFDWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzylpyridine-2,5-dicarboxamide typically involves the reaction of pyridine-2,5-dicarboxylic acid with benzylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of N,N’-dibenzylpyridine-2,5-dicarboxamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N,N’-dibenzylpyridine-2,5-dicarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-dibenzylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Insights

Compound Research Findings Reference
This compound Hypothesized to exhibit enhanced hydrophobicity and π-stacking vs. PDA-Ph/PDA-N4
PDA-Ph Gelation at 1.5 wt% in DMSO/water; pH- and thermo-reversible
PDA-N4 Crystal structure reveals N–H⋯O bonds (2.8–3.0 Å); used in HUVEC cell culture
Pyrazine-2,5-dicarboxamide 3D networks via N–H⋯N/O interactions; antimycobacterial IC50: 12–45 μM

Q & A

Basic Question: What are the optimal synthetic routes for N,N'-dibenzylpyridine-2,5-dicarboxamide, and how can reaction conditions be fine-tuned?

Methodological Answer:
Synthesis typically involves coupling pyridine-2,5-dicarboxylic acid derivatives with benzylamine under activating agents. A microwave-assisted approach using DMT/NMM/TsO− as a coupling reagent in dichloromethane (DCM) has been optimized for similar dicarboxamides, achieving higher yields (70–85%) with reduced reaction times (30–60 minutes) . Key parameters include:

  • Stoichiometry: 1.5 equivalents of acid to amine.
  • Solvent: Polar aprotic solvents (e.g., DCM or DMF) enhance solubility.
  • Temperature: Controlled heating (40–60°C) minimizes side reactions.
    Validation via FT-IR (amide C=O stretches at ~1680 cm⁻¹) and LC-MS ensures product purity .

Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refinement, but symmetry constraints may require manual adjustment for disordered benzyl groups .
  • NMR Spectroscopy: ¹H NMR confirms benzyl proton integration (δ 4.5–5.0 ppm for CH₂), while ¹³C NMR identifies carbonyl resonances (δ 165–170 ppm) .
  • IR Spectroscopy: Amide I (C=O, ~1680 cm⁻¹) and N–H stretches (~3300 cm⁻¹) validate functional groups .

Advanced Question: How can crystallographic data resolve structural ambiguities in N,N'-dibenzyl derivatives?

Methodological Answer:
Crystallographic challenges include disorder in flexible benzyl groups and pseudo-symmetry. Strategies:

  • High-Resolution Data: Collect at low temperature (100 K) to reduce thermal motion.
  • Hydrogen Bond Analysis: Use PLATON to map N–H···O/N interactions stabilizing the lattice .
  • Comparison with Analogues: For example, N,N′-di(pyridinyl) derivatives exhibit planar pyridine cores (deviation < 0.01 Å), while benzyl substituents adopt torsional angles of 33–86° .

Advanced Question: How do solvent composition and water content influence supramolecular self-assembly of this compound?

Methodological Answer:
Water content in organic solvents (e.g., DMSO/water mixtures) regulates gelation. For N,N′-di(pyridinyl) analogues:

  • Critical Water Threshold: ~10–15% v/v triggers helical fibril formation via H-bonding and π-stacking .
  • Mechanical Properties: Storage modulus (G′) increases from 10² to 10⁴ Pa with water content, confirmed via rheometry.
  • Drug Delivery Applications: Vitamin B12 release from gels follows Fickian diffusion (R² > 0.98) over 72 hours .

Advanced Question: What computational methods predict intermolecular interactions in this compound crystals?

Methodological Answer:

  • Hirshfeld Surface Analysis: Identifies dominant interactions (e.g., C–H···O contributes 35.4% in tricationic analogues) .
  • DFT Calculations: B3LYP/6-31G(d,p) optimizes molecular geometry and quantifies interaction energies (e.g., dimer stabilization ΔE = −45 kJ/mol) .
  • Electrostatic Potential Maps: Reveal electron-deficient pyridine cores driving π-π stacking (interplanar distance ~3.7 Å) .

Advanced Question: How can regioselective functionalization challenges be addressed during synthesis?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl for amines) to direct benzylation .
  • Microwave Assistance: Enhances regioselectivity in amidation (e.g., 85% yield for N,N′-diaryl derivatives vs. 50% under conventional heating) .
  • Monitoring Reaction Progress: Use TLC (silica, ethyl acetate/hexane) to isolate intermediates and avoid over-alkylation .

Advanced Question: What biomedical applications are explored for this compound?

Methodological Answer:

  • Antimicrobial Activity: Pyrazine-2,5-dicarboxamide analogues show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .
  • Cytotoxicity Screening: HUVEC viability assays indicate low toxicity (IC50 > 100 µM) for gelators, supporting biocompatibility .
  • Drug Delivery: Sustained release kinetics (e.g., 60% VB12 release in 24 hours) via pH-responsive gel degradation .

Advanced Question: How is this compound utilized in coordination polymer design?

Methodological Answer:
As a tridentate ligand, it coordinates transition metals (e.g., Co²⁺) to form 2D frameworks. Key features:

  • Ligand Geometry: Pyridine-2,5-dicarboxamide bridges metal centers, forming hexagonal pores (pore size ~8 Å) .
  • Catalytic Activity: Co-based polymers degrade methylene blue (90% in 2 hours) under UV light via radical mechanisms .

Advanced Question: How to reconcile conflicting crystallographic data from different refinement software?

Methodological Answer:
Discrepancies arise from parameterization (e.g., SHELXL vs. OLEX2). Mitigation strategies:

  • Cross-Validation: Refine the same dataset with multiple programs (e.g., SHELXL for H-atoms, CRYSTALS for disorder) .
  • Residual Density Analysis: Use Fo-Fc maps to identify unmodeled electron density (threshold: ±0.3 eÅ⁻³) .
  • Benchmarking: Compare R-factors (e.g., SHELXL R1 = 0.05 vs. CRYSTALS R1 = 0.06) to assess reliability .

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